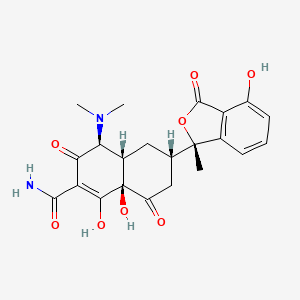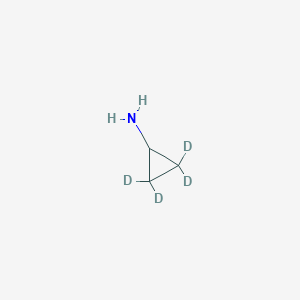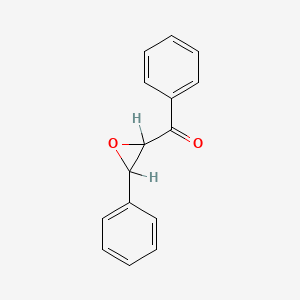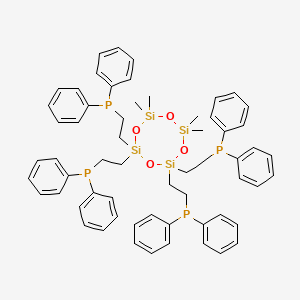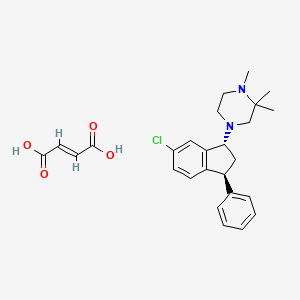
Zicronapine fumarate
Descripción general
Descripción
Zicronapine fumarate, previously known as Lu 31-130, is an atypical antipsychotic medication. It was developed by H. Lundbeck A/S for the treatment of schizophrenia. This compound exhibits monoaminergic activity and has a multi-receptorial profile, showing potent antagonistic effects at dopamine D1, D2, and serotonin 5HT2A receptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zicronapine fumarate involves several steps. Initially, 2,3-dihydrobenzofuran-5-carboxylic acid is prepared and then converted into the corresponding acid chloride. This intermediate is reacted with 3-(2-aminoethyl)-1H-indole to form another intermediate product. Finally, this intermediate is treated with fumaric acid to obtain the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of acid chlorides and amines, followed by purification steps to ensure the final product’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
Zicronapine fumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying the synthesis and reactions of indane derivatives.
Biology: It is used to study the effects of dopamine and serotonin receptor antagonists on neural activity and behavior.
Medicine: It has been investigated for its potential to treat schizophrenia and other psychiatric disorders.
Industry: It is used in the development of new antipsychotic medications and related compounds
Mecanismo De Acción
Zicronapine fumarate exerts its effects by antagonizing dopamine D1, D2, and serotonin 5HT2A receptors. This antagonistic activity modulates neural activity, perception, cognition, and mood. The compound plays a role in regulating behavior, including responses to anxiogenic situations and psychoactive substances .
Comparación Con Compuestos Similares
Similar Compounds
Olanzapine: Another atypical antipsychotic with a similar receptor profile.
Risperidone: An antipsychotic that also targets dopamine and serotonin receptors.
Quetiapine: An antipsychotic with a broader receptor profile, including histamine and adrenergic receptors.
Uniqueness
Zicronapine fumarate is unique due to its specific receptor profile and potent antagonistic effects at dopamine D1, D2, and serotonin 5HT2A receptors. This profile contributes to its efficacy in treating schizophrenia and its potential for fewer side effects compared to other antipsychotics .
Propiedades
IUPAC Name |
(E)-but-2-enedioic acid;4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2.C4H4O4/c1-22(2)15-25(12-11-24(22)3)21-14-19(16-7-5-4-6-8-16)18-10-9-17(23)13-20(18)21;5-3(6)1-2-4(7)8/h4-10,13,19,21H,11-12,14-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t19-,21+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDXTSHOYHAMTE-VFHZDWIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1C)C2CC(C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CCN1C)[C@@H]2C[C@H](C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170381-17-6 | |
| Record name | Piperazine, 4-[(1R,3S)-6-chloro-2,3-dihydro-3-phenyl-1H-inden-1-yl]-1,2,2-trimethyl-, rel-(-)-, (2E)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170381-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zicronapine fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170381176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZICRONAPINE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/354Q3TY534 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


